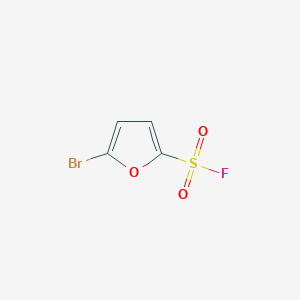

5-Bromofuran-2-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromofuran-2-sulfonyl fluoride is a chemical compound that has been used in various applications in organic synthesis, chemical biology, drug discovery, and materials science .

Synthesis Analysis

The synthesis of sulfonyl fluorides, including 5-Bromofuran-2-sulfonyl fluoride, has been a topic of significant research. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors . Other methods for the preparation of sulfonyl fluorides have also been reported, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .Chemical Reactions Analysis

Sulfonyl fluorides, including 5-Bromofuran-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They have been used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications .Scientific Research Applications

Protein-Biomolecule Interaction Profiling

5-Bromofuran-2-sulfonyl fluoride: is utilized in Sulfur (VI) fluoride exchange (SuFEx) chemistry to create stable covalent linkages between proteins and interacting biomolecules. This process is crucial for identifying unknown interactors in therapeutic development, as it converts transient interactions into stable complexes suitable for pull-down assays .

Therapeutic Development

The compound’s role in SuFEx chemistry extends to therapeutic development. By attaching 5-Bromofuran-2-sulfonyl fluoride to small molecules or proteins, researchers can investigate protein-ligand and protein-protein interactions with high specificity. This has significant implications for the design of new drugs and therapeutic agents .

Chemical Synthesis

In chemical synthesis, 5-Bromofuran-2-sulfonyl fluoride serves as a key reagent in SuFEx reactions. It’s used to create diverse chemical structures, which are essential in synthesizing new compounds with potential applications in various fields, including medicinal chemistry .

Medicinal Chemistry

As an electrophilic warhead, 5-Bromofuran-2-sulfonyl fluoride is employed by medicinal chemists to target specific biological molecules. Its balance of reactivity and stability makes it an attractive choice for developing new drugs and studying their interactions with biological targets .

Material Chemistry

The compound finds applications in material chemistry, where it’s used in the synthesis of new materials. Its incorporation into polymers and other materials can impart unique properties, such as enhanced durability or specific reactivity .

Chemical Biology

In chemical biology, 5-Bromofuran-2-sulfonyl fluoride is instrumental in studying and manipulating biological systems. It enables the modification of biomolecules, which can lead to a better understanding of biological processes and the development of novel biotechnological tools .

Mechanism of Action

Target of Action

Sulfonyl fluorides, including 5-Bromofuran-2-sulfonyl fluoride, are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have emerged as the workhorse functional group with diverse applications being reported .

Mode of Action

The balance of reactivity and stability of sulfonyl fluorides is attractive for these applications . Particularly, the resistance of sulfonyl fluorides to hydrolysis under physiological conditions has provided opportunities for synthetic chemists . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .

Biochemical Pathways

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Result of Action

Sulfonyl fluorides are known to have bactericidal effects , which means they have the ability to kill bacteria.

Safety and Hazards

While specific safety data for 5-Bromofuran-2-sulfonyl fluoride is not available, sulfonyl fluorides in general are known to cause severe skin burns and eye damage, and may cause respiratory irritation . They should be handled with care, using appropriate personal protective equipment, and should be used only in well-ventilated areas .

Future Directions

Sulfonyl fluorides, including 5-Bromofuran-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Future research directions could include the development of new synthetic methods and applications, as well as further exploration of their mechanism of action .

properties

IUPAC Name |

5-bromofuran-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFO3S/c5-3-1-2-4(9-3)10(6,7)8/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOOWHYEGMAMPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2363512.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2363514.png)

![7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2363520.png)

![N-([2,3'-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2363521.png)

![methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2363527.png)

![2-{4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]phenyl}acetonitrile](/img/structure/B2363528.png)

![2,3-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2363532.png)